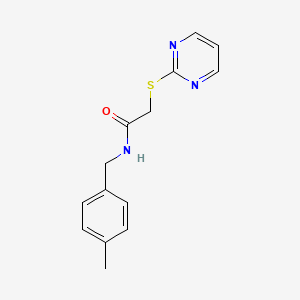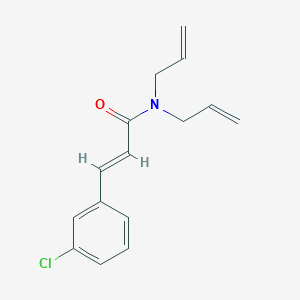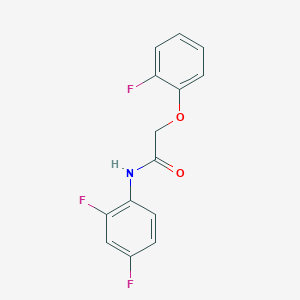![molecular formula C10H15F2N3O B5771676 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide, also known as DPA-714, is a small molecule that has been widely used in scientific research as a positron emission tomography (PET) imaging agent for the visualization of neuroinflammation. This compound belongs to the family of pyrazolylacetamides and has been shown to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is primarily expressed in activated microglia and astrocytes in the brain.
作用機序
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide involves the binding of the compound to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, and its expression is increased in various neurological disorders. The binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide to TSPO allows for the visualization of the extent and distribution of neuroinflammation in vivo, which is a hallmark of many neurological diseases.
Biochemical and Physiological Effects
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide has been shown to have high affinity and selectivity for TSPO, with a binding affinity in the nanomolar range. The compound has low toxicity and is well-tolerated in animals and humans. 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide does not have any direct pharmacological effects on the central nervous system and does not alter the levels of inflammatory cytokines or chemokines in the brain. The compound is rapidly metabolized and eliminated from the body, with a half-life of approximately 2 hours in humans.
実験室実験の利点と制限
The use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide as a PET imaging agent has several advantages for lab experiments. The compound has high affinity and selectivity for TSPO, which allows for the detection of even low levels of neuroinflammation in vivo. The imaging technique is non-invasive and can be repeated multiple times in the same subject, which is useful for longitudinal studies. However, there are also some limitations to the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide. The compound has a short half-life, which requires the use of a cyclotron for the production of the PET radiotracer. The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide is also relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in scientific research. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and higher binding affinity. Another area of interest is the application of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in the study of other neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. The combination of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide with other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT) could also improve the accuracy and specificity of neuroinflammation detection. Finally, the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in the evaluation of the efficacy of anti-inflammatory therapies could have important clinical implications for the treatment of neuroinflammatory disorders.
合成法
The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide involves the reaction of 2-chloro-N-isopropylacetamide with difluoromethylpyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and yields the desired product in good to excellent yield. The purity of the compound can be further improved by recrystallization or column chromatography.
科学的研究の応用
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide has been extensively used in preclinical and clinical studies as a PET imaging agent for the detection of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide to TSPO on activated microglia and astrocytes allows for the visualization of the extent and severity of neuroinflammation in vivo. This imaging technique has great potential for the early diagnosis and monitoring of neuroinflammatory diseases and for the evaluation of the efficacy of anti-inflammatory therapies.
特性
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O/c1-6(2)13-9(16)5-15-7(3)4-8(14-15)10(11)12/h4,6,10H,5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWOVJVSKFINIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
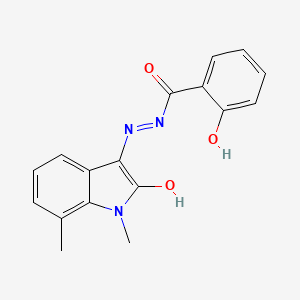
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
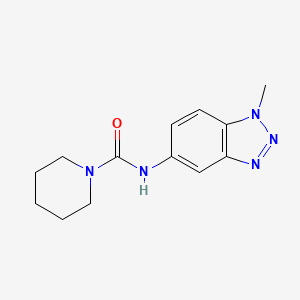
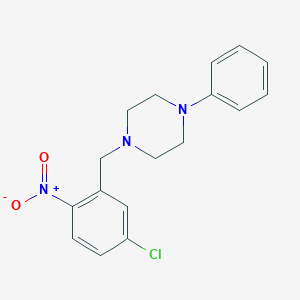
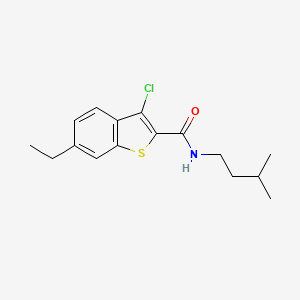
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
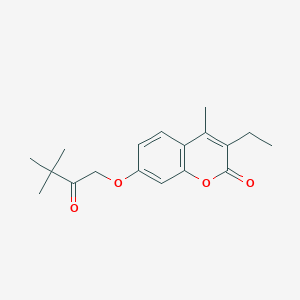
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
